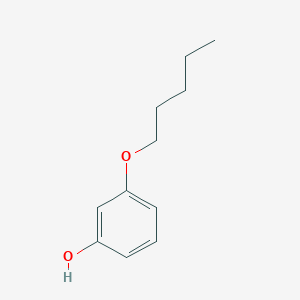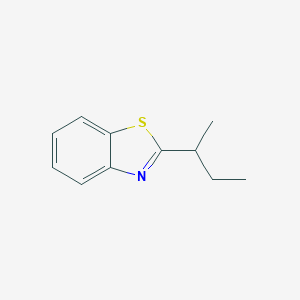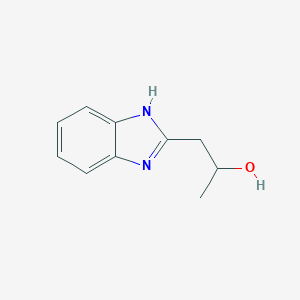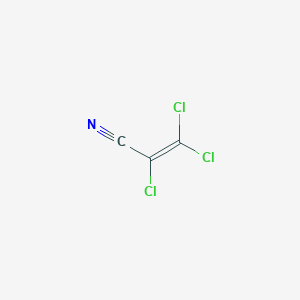
2-Propenenitrile, 2,3,3-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 2,3,3-trichloro- is a chemical compound with the molecular formula C3HCl3N. It is also known as trichloroacrylonitrile and is widely used in various industries such as pharmaceuticals, agrochemicals, and polymer manufacturing. The compound is highly toxic and poses a significant risk to human health and the environment.
Applications De Recherche Scientifique
2-Propenenitrile, 2,3,3-trichloro- has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and is particularly useful in the preparation of various pharmaceutical intermediates. The compound is also used as an intermediate in the production of agrochemicals such as herbicides and insecticides. Additionally, the compound is used in the manufacture of polymers such as polyurethane and polyacrylonitrile.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 2,3,3-trichloro- is not well understood. However, it is known to be highly toxic and can cause severe respiratory and neurological damage. The compound is a potent irritant and can cause severe skin and eye irritation upon contact. It is also highly toxic when ingested or inhaled and can cause severe damage to the liver, kidneys, and lungs.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Propenenitrile, 2,3,3-trichloro- are well documented. The compound is known to have a significant impact on the respiratory system and can cause severe damage to the lungs and bronchial tubes. It can also cause severe damage to the liver and kidneys and can lead to the development of cancer in some cases. Additionally, the compound is known to have neurotoxic effects and can cause severe damage to the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Propenenitrile, 2,3,3-trichloro- has several advantages and limitations for lab experiments. The compound is highly reactive and can be easily synthesized in the laboratory. It is also relatively inexpensive and readily available. However, the compound is highly toxic and poses a significant risk to human health and the environment. Therefore, it must be handled with extreme care and caution in the laboratory.
Orientations Futures
There are several future directions for research on 2-Propenenitrile, 2,3,3-trichloro-. One area of research could focus on the development of safer and more environmentally friendly synthesis methods for the compound. Another area of research could focus on the development of new pharmaceutical intermediates and agrochemicals that utilize the compound. Additionally, research could be conducted on the potential health effects of long-term exposure to the compound and the development of effective treatments for exposure to the compound.
Conclusion
In conclusion, 2-Propenenitrile, 2,3,3-trichloro- is a highly toxic chemical compound with a wide range of scientific research applications. The compound is commonly used as a reagent in organic synthesis and is particularly useful in the preparation of various pharmaceutical intermediates. However, the compound poses a significant risk to human health and the environment and must be handled with extreme care and caution in the laboratory. Further research is needed to develop safer and more environmentally friendly synthesis methods for the compound and to better understand its potential health effects.
Méthodes De Synthèse
The synthesis of 2-Propenenitrile, 2,3,3-trichloro- involves the reaction of acrylonitrile with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of around 60-70°C and is usually carried out in a closed vessel to prevent the release of toxic gases. The yield of the reaction is typically around 80-90%.
Propriétés
Numéro CAS |
16212-28-5 |
|---|---|
Nom du produit |
2-Propenenitrile, 2,3,3-trichloro- |
Formule moléculaire |
C3Cl3N |
Poids moléculaire |
156.39 g/mol |
Nom IUPAC |
2,3,3-trichloroprop-2-enenitrile |
InChI |
InChI=1S/C3Cl3N/c4-2(1-7)3(5)6 |
Clé InChI |
RIMSDWNIRWMXBC-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C(Cl)Cl)Cl |
SMILES canonique |
C(#N)C(=C(Cl)Cl)Cl |
Autres numéros CAS |
16212-28-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



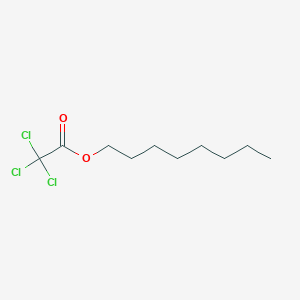
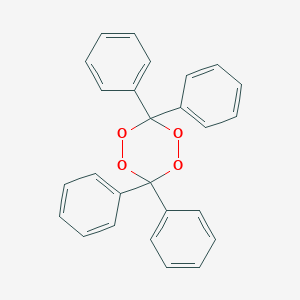
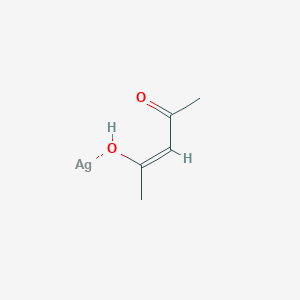
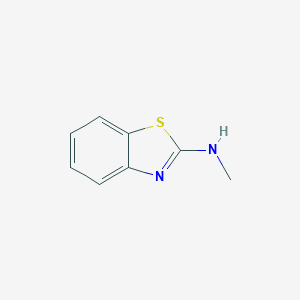
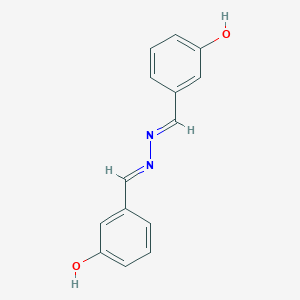
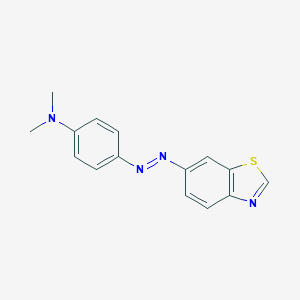
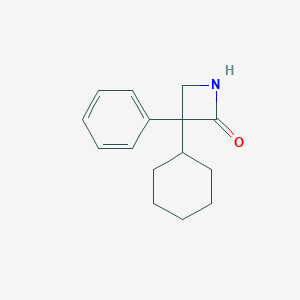
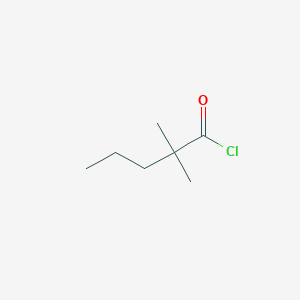
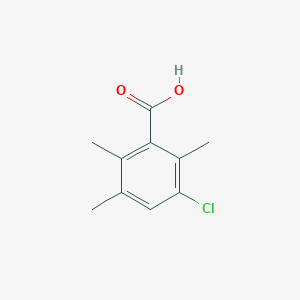
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
